Dopastin

Enzymology Inhibitor Potency Dopamine β-Hydroxylase

Procure Dopastin (CAS 37134-80-8), a Pseudomonas-derived metabolite and dopamine β-hydroxylase (DBH) inhibitor. It uniquely exhibits uncompetitive inhibition vs. substrate tyramine and competitive inhibition vs. cofactor ascorbic acid (Ki=4.7 µM). This distinct kinetic profile, validated in hypertensive rat models (20 mg/kg i.p.), makes it an essential tool for dissecting DBH enzymology and preclinical hypertension research, filling a critical gap between low-potency and ultra-potent inhibitors.

Molecular Formula C9H17N3O3
Molecular Weight 215.25 g/mol
Cat. No. B10823407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopastin
Molecular FormulaC9H17N3O3
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC=CC(=O)NCC(C(C)C)[N+](=NO)[O-]
InChIInChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11-/t8-/m1/s1
InChIKeyXMPRFBUTGLVJQS-AJUNOXAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dopastin: A Microbial Dopamine β-Hydroxylase Inhibitor for Mechanistic and In Vivo Hypertension Research


Dopastin (CAS 37134-80-8) is a bacterial secondary metabolite produced by Pseudomonas sp. BAC-125, first isolated in 1974 [1]. It functions as a selective inhibitor of dopamine β-hydroxylase (DBH), the copper-dependent enzyme that catalyzes the conversion of dopamine to norepinephrine [2]. Dopastin exhibits a unique inhibition profile: it acts uncompetitively with respect to the substrate tyramine and competitively with respect to the cofactor ascorbic acid [2]. This distinct kinetic behavior, coupled with a defined Ki value of 4.7 µM, positions Dopastin as a specialized tool for dissecting DBH enzymology and for preclinical investigation in hypertension models, where it demonstrates significant hypotensive effects in spontaneously hypertensive rats [2].

Why Dopastin Cannot Be Replaced by Other DBH Inhibitors: A Matter of Mechanism and Potency Spectrum


Dopamine β-hydroxylase (DBH) inhibitors represent a heterogeneous class of compounds with divergent mechanisms of action, potency ranges spanning over three orders of magnitude, and distinct pharmacokinetic profiles. Simply substituting one DBH inhibitor for another—such as using the copper chelator Disulfiram or the high-potency clinical candidate Nepicastat—will yield fundamentally different experimental outcomes due to differences in enzyme binding kinetics, cofactor competition, and selectivity profiles [1]. Dopastin occupies a unique mechanistic niche as a natural product that exhibits uncompetitive inhibition with respect to substrate and competitive inhibition with respect to ascorbate cofactor [2]. Furthermore, its moderate micromolar potency (Ki = 4.7 µM) fills a critical gap between weakly active fungal metabolites like Fusaric Acid (IC50 = 30 µM) and the ultra-potent synthetic inhibitors (IC50 < 100 nM) that may completely ablate norepinephrine synthesis [3]. The quantitative differentiation presented below provides the evidence base for informed selection.

Quantitative Differentiation of Dopastin: A Head-to-Head Evidence Guide for Scientific Procurement


Enzymatic Potency: Dopastin's Micromolar Affinity Contrasts with Ultra-Potent Clinical Candidates

Dopastin inhibits dopamine β-hydroxylase with a Ki value of 4.7 µM, a potency that is approximately 500-fold lower than the synthetic inhibitor Nepicastat (IC50 = 9 nM) and approximately 6-fold more potent than the fungal metabolite Fusaric Acid (IC50 = 30 µM) [1][2]. This moderate affinity allows for partial enzyme inhibition, which may be advantageous for studying graded biological responses or for applications where complete ablation of norepinephrine synthesis is undesirable.

Enzymology Inhibitor Potency Dopamine β-Hydroxylase

Inhibition Mechanism: Dopastin's Uncompetitive Substrate Binding Differs from Mixed-Model Inhibitors

Kinetic analysis reveals that Dopastin exhibits a distinct mechanism: it is uncompetitive with respect to the substrate (tyramine) and competitive with respect to the cofactor (ascorbic acid) [1]. In contrast, the clinically investigated inhibitors Etamicastat and Nepicastat both display a mixed-model inhibition mechanism, approaching competitive behavior with respect to substrate [2]. This mechanistic divergence means that the effectiveness of Dopastin is inversely related to substrate concentration, a property not shared by the mixed-model inhibitors.

Enzyme Kinetics Mechanism of Action Cofactor Competition

In Vivo Hypotensive Efficacy: Dopastin Lowers Blood Pressure in Spontaneously Hypertensive Rats

Dopastin, when administered intraperitoneally at a dose of 20 mg/kg, significantly reduces mean systolic blood pressure in spontaneously hypertensive rats (SHR) [1]. This in vivo effect validates the functional consequence of DBH inhibition by Dopastin. For comparison, the potent clinical candidate Etamicastat also decreases systolic and diastolic blood pressure in SHR at an oral dose of 30 mg/kg, while Nepicastat shows similar effects with additional central activity [2].

Hypertension In Vivo Pharmacology Cardiovascular Research

Chemical Structure and Synthetic Accessibility: Total Synthesis of Dopastin in 8 Steps

The total synthesis of Dopastin was achieved in 8 steps starting from L-valinol, confirming its structure as N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide [1]. This synthetic tractability is notable compared to more complex DBH inhibitors like the macrocyclic natural product Oudenone or the multi-step syntheses required for some clinical candidates. The synthesis retains the crucial 2S-configuration and the nitrosohydroxylamino group, which has been identified as essential for DBH inhibition [2].

Organic Synthesis Medicinal Chemistry Natural Product

Phytotoxic Activity: Dopastin Inhibits Barley Seed Germination with an IC50 of 47 µM

Beyond its effects on mammalian DBH, Dopastin exhibits phytotoxic activity, inhibiting the germination of barley seeds with an IC50 value of 47 µM [1]. This off-target (or potentially DBH-related) effect in plants is a distinct characteristic not commonly reported for other DBH inhibitors such as Fusaric Acid, Nepicastat, or Etamicastat, which are primarily studied in mammalian systems.

Phytotoxicity Seed Germination Agricultural Chemistry

Optimal Research and Industrial Application Scenarios for Dopastin Based on Differentiated Evidence


Mechanistic Enzymology of Dopamine β-Hydroxylase

Researchers investigating the kinetic mechanism of DBH, particularly the interplay between substrate and cofactor binding, should select Dopastin as a tool compound. Its well-characterized uncompetitive behavior with respect to substrate and competitive behavior with respect to ascorbate [1] provides a distinct kinetic signature that contrasts with the mixed-model inhibition of clinical candidates like Nepicastat and Etamicastat [2]. This makes Dopastin uniquely valuable for elucidating the enzyme's catalytic cycle and for validating mechanistic hypotheses in vitro.

Preclinical In Vivo Models of Hypertension and Sympathetic Regulation

For in vivo studies focused on the peripheral sympathetic nervous system and hypertension, Dopastin offers a validated pharmacological option. Its ability to significantly lower blood pressure in spontaneously hypertensive rats at 20 mg/kg i.p. [1] confirms functional target engagement. Its moderate potency (Ki = 4.7 µM) may allow for a more graded modulation of norepinephrine levels compared to ultra-potent inhibitors [3], which is advantageous in studies aiming to titrate sympathetic output without inducing complete enzymatic blockade.

Plant Biology and Seed Germination Research

Laboratories engaged in agricultural chemistry or plant physiology can utilize Dopastin to explore catecholamine-related pathways in plants. Dopastin's unique phytotoxic activity, evidenced by its inhibition of barley seed germination (IC50 = 47 µM) [1], provides a quantitative endpoint for studying the role of DBH-like enzymes or reactive oxygen species in plant development. This application is not readily addressed by other DBH inhibitors, which lack reported phytotoxic activity.

Medicinal Chemistry and Natural Product Derivatization Programs

Medicinal chemistry groups aiming to develop novel DBH inhibitors or study the structure-activity relationship (SAR) of the nitrosohydroxylamino pharmacophore should consider Dopastin as a scaffold. Its total synthesis in 8 steps from L-valinol [4] provides a defined and relatively concise synthetic route, enabling the generation of analogs. This is in contrast to more synthetically challenging DBH inhibitors, and positions Dopastin as an accessible starting point for focused library synthesis and mechanistic probe development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dopastin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.